Coumarin, 3-propyl-
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Overview
Description
Coumarin, 3-propyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their sweet aroma and are widely used in the fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin, 3-propyl- can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a catalyst such as sulfuric acid. For coumarin, 3-propyl-, a suitable phenol and a propyl-substituted β-ketoester would be used under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: Coumarin, 3-propyl- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogenated or nitro groups .
Scientific Research Applications
Coumarin, 3-propyl- has various applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Coumarin derivatives are explored for their anticoagulant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of coumarin, 3-propyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways. Its biological effects are mediated through interactions with cellular proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its fragrance and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Coumarin, 3-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
66898-40-6 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-propylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
OBYARYNRNPJPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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